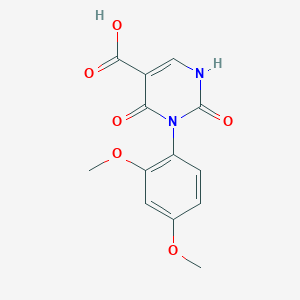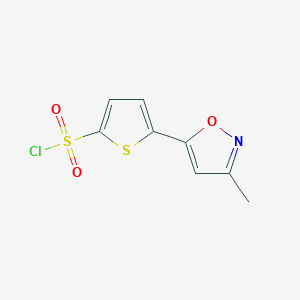
5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride
Übersicht
Beschreibung
5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride is a chemical compound with the linear formula C8 H6 Cl N O4 S . It has a molecular weight of 247.66 . It’s a solid at room temperature .
Molecular Structure Analysis
The InChI code for 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride is 1S/C8H6ClNO4S/c1-5-4-7(14-10-5)6-2-3-8(13-6)15(9,11)12/h2-4H,1H3 . The InChI key is HAAGKUCFHFJVMM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride has been utilized in the synthesis and characterization of various organic compounds. For instance, it has been involved in the synthesis of antimicrobial pharmaceutical drugs such as sulfamethoxazole polymers, highlighting its role in pharmaceutical research (Thamizharasi, Vasantha, & Reddy, 2002).
Carbonic Anhydrase Inhibitors
- This compound has contributed to the development of carbonic anhydrase inhibitors. These inhibitors are crucial in medical research, particularly in the development of antiglaucoma medications. The derivatives of this compound have shown low nanomolar affinity for carbonic anhydrase isozymes and have been effective as topical antiglaucoma agents in normotensive rabbits (Casini et al., 2003).
Crystal and Molecular-Electronic Structure Analysis
- The compound has been used in the study of crystal and molecular-electronic structures. For example, sterically hindered isomeric forms of the compound have been synthesized and structurally characterized by X-ray single crystal diffraction, providing insights into the molecular and electronic structures of these compounds (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
Biological and Pharmacological Activity
- The compound has also been involved in the synthesis of isoxazolyl pyrimidine diones and isoxazolyl thiazolidinones, which have been evaluated for their biological activity. This highlights its significance in the development of biologically active substances and potential pharmaceuticals (Rajanarendar, Afzal, & Karunakar, 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(3-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3S2/c1-5-4-6(13-10-5)7-2-3-8(14-7)15(9,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTGBJPEUYAGNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2=CC=C(S2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride | |
CAS RN |
1282218-14-7 | |
| Record name | 5-(3-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



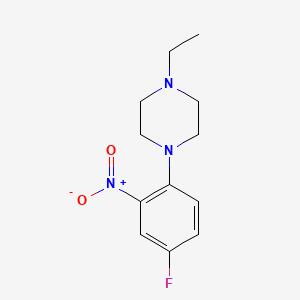
![methyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1425002.png)
![6-chloro-N-[2-(2-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1425003.png)
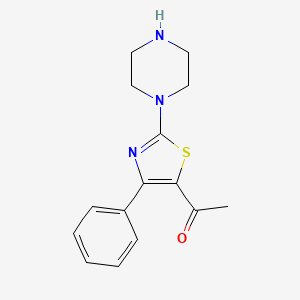

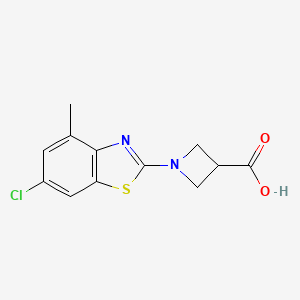
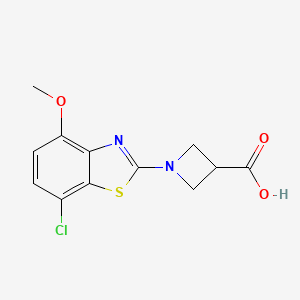
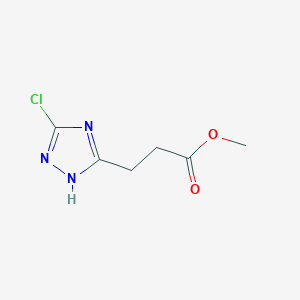
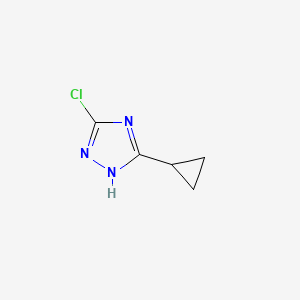
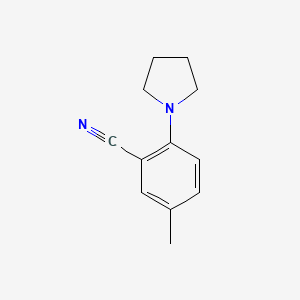
![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B1425017.png)
![2',5'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1425018.png)
![3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B1425021.png)
